molecular formula C9H14ClFN4 B3239446 5-fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride CAS No. 1420956-59-7

5-fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride

Cat. No.: B3239446
CAS No.: 1420956-59-7
M. Wt: 232.68 g/mol
InChI Key: DOBGWRNOFAPOQC-UHFFFAOYSA-N
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Description

5-Fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride is a chemical compound that belongs to the class of fluorinated pyrimidines It is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a pyrrolidin-3-ylmethyl group attached to the nitrogen atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 5-fluoropyrimidin-2-amine with a suitable electrophile to introduce the pyrrolidin-3-ylmethyl group. The reaction conditions may include the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of a corresponding carboxylic acid derivative, while reduction may yield a reduced amine.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, 5-fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride is used to study the effects of fluorinated pyrimidines on biological systems. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biological activities.

Medicine: This compound has potential applications in the development of new drugs. It may be used as a lead compound in the design of antiviral, anticancer, and anti-inflammatory agents. Its fluorinated structure can enhance the biological activity and pharmacokinetic properties of the resulting drugs.

Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and final products. It can be employed in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which 5-fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The fluorine atom at the 5-position can enhance the compound's binding affinity to biological targets, such as enzymes or receptors. The pyrrolidin-3-ylmethyl group may interact with specific amino acid residues in the active site of the target protein, leading to inhibition or activation of the biological process.

Comparison with Similar Compounds

  • 5-Fluorouracil: A well-known fluorinated pyrimidine used as an anticancer agent.

  • Cytarabine: Another fluorinated pyrimidine used in the treatment of leukemia.

  • Fluorouracil: A fluorinated pyrimidine used in chemotherapy.

Uniqueness: 5-Fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine hydrochloride is unique due to its specific structural features, such as the presence of the pyrrolidin-3-ylmethyl group. This group can provide additional binding interactions and improve the compound's biological activity compared to other fluorinated pyrimidines.

Properties

IUPAC Name

5-fluoro-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4.ClH/c10-8-5-13-9(14-6-8)12-4-7-1-2-11-3-7;/h5-7,11H,1-4H2,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBGWRNOFAPOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CNC2=NC=C(C=N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420956-59-7
Record name 2-Pyrimidinamine, 5-fluoro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420956-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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